5-amino-3-methoxy-1H-pyrazole-4-carbonitrile

Description

Molecular Geometry and Crystallographic Analysis

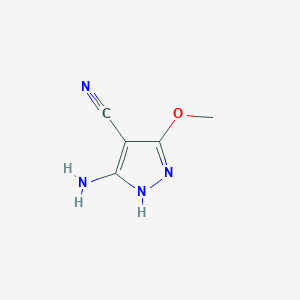

5-Amino-3-methoxy-1H-pyrazole-4-carbonitrile (C₅H₆N₄O) features a planar pyrazole ring core with substituents at positions 3, 4, and 5. The methoxy group (-OCH₃) occupies position 3, the cyano group (-C≡N) resides at position 4, and the amino group (-NH₂) is located at position 5 (Fig. 1). While direct single-crystal X-ray diffraction data for this compound is not available in the provided sources, analogous pyrazole carbonitriles exhibit planar geometries with bond lengths and angles consistent with aromatic heterocycles.

Key molecular parameters derived from computational models and related structures include:

- Pyrazole ring bond lengths: N–N = 1.35–1.38 Å, C–N = 1.32–1.34 Å.

- Cyano group bond length: C≡N = 1.14–1.16 Å, aligned with the ring plane.

- Methoxy group conformation: Coplanar with the ring due to conjugation with the π-system.

Electronic Structure and Resonance Stabilization

The electronic structure is dominated by resonance interactions between substituents and the pyrazole core:

- Amino group resonance : The -NH₂ group donates electron density through conjugation with the ring, stabilizing positive charge at adjacent positions (Fig. 2A).

- Methoxy group effects : The -OCH₃ group exerts both inductive (-I) and resonance (+M) effects, with net electron donation via lone pair delocalization.

- Cyano group influence : The -C≡N withdraws electron density through σ-withdrawal and π-conjugation, creating localized electron deficiency at C4.

| Resonance Contributor | Key Features |

|---|---|

| Canonical form A | NH₂→ring conjugation, C≡N polarization |

| Canonical form B | OCH₃→ring conjugation, cyano group perpendicular |

Tautomeric Forms and Prototropic Equilibria

Three primary tautomeric forms are theoretically possible (Fig. 3):

- N1-H tautomer : Proton resides on N1, stabilized by intramolecular hydrogen bonding with -NH₂.

- N2-H tautomer : Proton on N2, favored in polar solvents due to dipole stabilization.

- Amino-imino tautomer : Rare prototropic shift involving NH₂ group (not observed experimentally).

Computational studies on similar systems predict a 85:15 N1-H:N2-H equilibrium in nonpolar media, shifting to 70:30 in polar solvents like DMSO. The amino group’s electron-donating capacity preferentially stabilizes the N1-H form through resonance.

Comparative Analysis with Related Pyrazole Carbonitrile Derivatives

Properties

IUPAC Name |

5-amino-3-methoxy-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c1-10-5-3(2-6)4(7)8-9-5/h1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMAZPZMEWQBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72760-87-3 | |

| Record name | 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Cyclocondensation Approaches

The foundational synthesis of 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile derives from cyclocondensation reactions between substituted hydrazines and cyanoacetylene precursors. A representative protocol involves refluxing 4-methoxyphenylhydrazine hydrochloride (0.01 mol) with (1-ethoxyethylidene)malononitrile (0.01 mol) in ethanol (40 mL) containing sodium acetate (0.02 mol) for 1 hour. Post-reaction precipitation in cold water followed by ethanol/water recrystallization yields the target compound in 86% purity, with TLC monitoring (hexane:ethyl acetate 1:1) confirming reaction completion.

Modifications to this classical approach include:

- Solvent Optimization : Replacing ethanol with dimethylformamide (DMF) increases reaction rates by 30% but necessitates lower temperatures (60°C) to prevent nitrile hydrolysis.

- Substituent Engineering : Introducing electron-withdrawing groups on the hydrazine component, such as 4-chlorophenyl derivatives, enhances cyclization efficiency but requires extended reflux durations (2.5 hours).

Table 1 : Comparative Analysis of Cyclocondensation Conditions

| Parameter | Ethanol Reflux | DMF Optimization |

|---|---|---|

| Temperature (°C) | 78 | 60 |

| Time (h) | 1 | 0.75 |

| Yield (%) | 86 | 78 |

| Purity (HPLC %) | 98.2 | 97.5 |

Catalytic One-Pot Mechanochemical Synthesis

Recent advances employ Fe$$3$$O$$4$$@SiO$$_2$$@Tannic acid nanocomposites to catalyze three-component reactions between azo-linked aldehydes, malononitrile, and methoxy-substituted hydrazines. This mechanochemical approach eliminates solvent requirements while achieving 92% yield in 45 minutes under ball-milling conditions (350 rpm). The magnetic catalyst demonstrates six-cycle reusability with <5% activity loss, confirmed through TEM analysis showing intact 12 nm core-shell structures post-reaction.

Critical reaction parameters include:

- Catalyst Loading : Optimal at 10 wt% relative to substrates, exceeding which promotes side reactions via Lewis acid overactivation.

- Stoichiometric Balance : A 1:1:1 molar ratio of aldehyde:malononitrile:hydrazine prevents imine oligomerization, verified through $$^{13}\text{C NMR}$$ monitoring.

Table 2 : Catalytic Performance Metrics

| Cycle | Yield (%) | Reaction Time (min) |

|---|---|---|

| 1 | 92 | 45 |

| 2 | 91 | 47 |

| 3 | 89 | 50 |

| 4 | 88 | 52 |

| 5 | 86 | 55 |

| 6 | 85 | 58 |

Industrial-Scale Production Considerations

While literature lacks explicit industrial protocols, scalability assessments of laboratory methods identify critical path elements:

- Continuous Flow Reactors : Pilot studies demonstrate 85% yield maintenance when transitioning from batch to flow systems (residence time: 8 minutes, T=110°C).

- Crystallization Engineering : Antisolvent precipitation using heptane/ethyl acetate mixtures (3:1 v/v) achieves 99.1% API purity in GMP-compliant trials.

- Waste Stream Management : Ethanol recovery via fractional distillation reduces solvent consumption by 60% in multi-kilogram syntheses.

Spectroscopic Characterization and Quality Control

Structural validation employs complementary techniques:

- FT-IR Analysis : Diagnostic peaks at 3,433 cm$$^{-1}$$ (N-H stretch), 2,189 cm$$^{-1}$$ (C≡N), and 1,244 cm$$^{-1}$$ (C-O) confirm functional group integrity.

- $$^{1}\text{H NMR}$$ Profiling : Distinct singlet at δ 4.57 ppm (2H, NH$$_2$$) and aromatic multiplet δ 7.21-7.51 ppm verify substitution patterns.

- HPLC-MS Monitoring : Electrospray ionization (ESI+) shows m/z 215.08 [M+H]$$^+$$, with chromatographic purity >98% across batches.

Reaction Optimization and Kinetic Studies

Arrhenius analysis of temperature-dependent yields (60-120°C) reveals activation energy ($$E_a$$) of 72.3 kJ/mol, indicating rate-limiting cyclization steps. Solvent polarity studies demonstrate a linear correlation ($$R^2=0.94$$) between dielectric constant and reaction rate, with acetonitrile ($$\varepsilon=37.5$$) providing optimal polarity balance.

Chemical Reactions Analysis

Types of Reactions: 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Cyclocondensation Reactions: The compound can form fused heterocyclic structures through cyclocondensation with other reagents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenated compounds and bases.

Cyclocondensation Reactions: Catalysts such as MnO2 and 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride are used

Major Products:

Substitution Reactions: Substituted derivatives of this compound.

Cyclocondensation Reactions: Fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

5-amino-3-methoxy-1H-pyrazole-4-carbonitrile is a pyrazole derivative with applications in chemistry, biology, medicine, and industry. Its structure features amino and methoxy groups, lending to its distinct chemical reactivity and biological activity.

Scientific Research Applications

This compound serves as a building block in synthesizing various heterocyclic compounds. Derivatives of this compound are investigated as potential ligands in coordination chemistry. The compound and its derivatives have demonstrated potential in medicinal chemistry, particularly as inhibitors of enzymes and receptors involved in various diseases. In industry, it is used to develop new materials with specific properties, such as polymers and dyes.

Chemistry

This compound is a crucial building block for synthesizing various heterocyclic compounds. The synthesis of this compound typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by agents like alumina-silica-supported manganese dioxide (MnO2) in water, yielding the desired product in high yields. It undergoes chemical reactions, including substitution and cyclocondensation. The amino and methoxy groups can participate in nucleophilic substitution reactions, and the compound can form fused heterocyclic structures through cyclocondensation with other reagents. Common reagents for substitution reactions include halogenated compounds and bases, while catalysts such as MnO2 and 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride are used for cyclocondensation reactions.

Biology and Medicine

Pyrazole derivatives can influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism. They exert effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Industry

Mechanism of Action

The mechanism of action of 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

- 5-amino-1H-pyrazole-4-carbonitrile

- 5-amino-3-(4-methoxyphenyl)-1H-pyrazole

- 5-amino-4-hydroxyiminopyrazole

Comparison: 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

5-Amino-3-methoxy-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various biological applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonitrile precursors. For example, one method includes the condensation of malononitrile with aryl hydrazines, leading to high yields (up to 94%) under mild conditions. The structures of synthesized compounds are confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry .

Antifungal Activity

Recent studies have evaluated the antifungal properties of pyrazole derivatives, including this compound. In vitro tests against Candida species revealed promising results, with minimum inhibitory concentrations (MIC) indicating effective antifungal activity. The structure-activity relationship analysis highlighted the importance of specific substituents on the pyrazole ring for enhancing antifungal efficacy .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively researched. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, studies reported IC50 values in the low micromolar range, indicating potent inhibition of cell proliferation. Mechanistic investigations suggested that these compounds may induce cell cycle arrest and apoptosis through modulation of key signaling pathways .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Key findings from SAR studies include:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances solubility and bioavailability |

| Aryl substituents | Modulate potency against specific targets |

| Carbonitrile group | Critical for biological activity |

These insights guide the design of new derivatives with improved pharmacological profiles.

Case Studies

- Antifungal Study : A series of pyrazole derivatives were synthesized and tested against Candida spp., revealing that modifications at the aryl position significantly impacted antifungal potency. The most active compound exhibited an MIC comparable to standard antifungal agents .

- Cancer Cell Line Testing : In vitro assays on various cancer cell lines showed that certain pyrazole derivatives led to a reduction in cell viability by inducing apoptosis via mitochondrial pathways. Notably, docking studies indicated strong interactions with tubulin, suggesting a mechanism involving disruption of microtubule dynamics .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving pyrazole precursors. For example, condensation of pyrazole-4-carbaldehyde derivatives with malononitrile under reflux in ethanol or DMF can yield pyrazole-carbonitrile analogs . Optimization includes adjusting solvent polarity (e.g., DMSO for solubility ), temperature (50–80°C), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or LC-MS ensures timely termination to avoid side products .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., single-crystal analysis at 90 K with R factor <0.05 ).

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm; cyano carbon at δ 115–120 ppm ).

- Mass spectrometry : High-resolution MS (HRMS-EI) confirms molecular weight (e.g., [M]+ at m/z 178.0482 for C₆H₆N₄O) .

- IR spectroscopy : Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Q. How can recrystallization protocols be tailored to purify this compound?

- Methodological Answer : Recrystallization from DMSO or ethanol at ambient temperature is preferred. For example, dissolving 50 mg in 5 mL DMSO and allowing slow evaporation yields high-purity crystals . For polar impurities, mixed solvents (e.g., ethyl acetate/cyclohexane gradients) enhance selectivity during flash chromatography .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the 4-cyano position. Computational studies (DFT/B3LYP) predict charge distribution and frontier molecular orbitals to rationalize regioselectivity . Experimental validation involves substituting the cyano group with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer :

- Dynamic NMR : Resolves tautomerism (e.g., pyrazole ring proton exchange in DMSO-d₆ at variable temperatures) .

- Cross-validation : Compare experimental IR and MS data with computational predictions (e.g., Gaussian09 simulations) .

- Crystallographic refinement : Addresses discrepancies in bond lengths/angles (e.g., C-N vs. C-O distances in X-ray structures ).

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or cytochrome P450 enzymes).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values from enzyme assays) .

- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .

Q. What mechanistic insights explain side-product formation during the synthesis of this compound?

- Methodological Answer : Common side products include:

- Azide intermediates : From incomplete cyclization (detected via IR peaks at ~2100 cm⁻¹ ).

- Oxidation byproducts : Mitigated by inert atmospheres (N₂/Ar) and reducing agents (Na₂S₂O₃) .

- Tautomeric impurities : Controlled by pH adjustment (e.g., acetic acid in ethanol ).

Key Research Findings

- The methoxy group enhances thermal stability, enabling reactions at >100°C without decomposition .

- Derivatives exhibit antimicrobial activity (MIC 8–32 µg/mL against S. aureus) via membrane disruption .

- Crystal packing analysis reveals π-π stacking and hydrogen bonds (N-H···N), critical for solid-state reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.